1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
Description
This compound features a benzene ring substituted with:
- 3-Chloropropyl chain at position 1,
- Trifluoromethoxy group (-OCF₃) at position 3,
- Trifluoromethylthio group (-SCF₃) at position 2.
Its structural complexity arises from the combination of a chlorinated alkyl chain and two fluorinated substituents.
Properties
Molecular Formula |
C11H9ClF6OS |
|---|---|
Molecular Weight |
338.70 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-4-7-3-1-5-8(19-10(13,14)15)9(7)20-11(16,17)18/h1,3,5H,2,4,6H2 |
InChI Key |
MMGHWJAKNDMDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Preparation Methods
Functionalization Sequence Considerations
Introducing the trifluoromethoxy (OCF₃) and trifluoromethylthio (SCF₃) groups early in the synthesis minimizes steric hindrance during later alkylation steps. However, the order of these substitutions significantly impacts overall yield. Comparative studies show that prioritizing trifluoromethoxylation before trifluoromethylthiolation reduces side reactions by 18–22% compared to the reverse sequence. This preference arises from the higher nucleophilicity of the thiol group, which reacts preferentially with electrophilic trifluoromethylating agents.
The introduction of the trifluoromethoxy group employs two primary strategies: direct fluorination of a methoxy precursor or nucleophilic substitution using trifluoromethyl sources.
Direct Fluorination Route
Treatment of 3-methoxy-2-mercaptobenzene with hydrogen fluoride (HF) in the presence of SbF₃ at 80–90°C achieves partial trifluoromethoxylation, but yields remain low (≤35%) due to competing C–S bond cleavage. Modifications using HF-pyridine complexes at reduced temperatures (45–50°C) improve selectivity, yielding 52–58% OCF₃-substituted product (Table 1).
Table 1: Trifluoromethoxylation Efficiency Under Varied Conditions
| Fluorinating Agent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| HF | 80 | SbF₃ | 35 |
| HF-pyridine | 50 | – | 58 |
| CF₃OF | -20 | CuI | 72 |
Nucleophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents such as trifluoromethyl hypofluorite (CF₃OF) enable efficient OCF₃ installation at -20°C in dichloromethane, achieving 72% yield when catalyzed by CuI. This method circumvents HF handling hazards but requires stringent moisture control to prevent reagent decomposition.
Trifluoromethylthio Group Introduction
The SCF₃ group is installed via radical trifluoromethylthiolation or electrophilic substitution . Industrial-scale syntheses favor the latter due to scalability and reagent stability.
Electrophilic Trifluoromethylthiolation
Reaction of 3-(trifluoromethoxy)-2-mercaptobenzene with N-(trifluoromethylthio)phthalimide in acetonitrile at 25°C produces the target thioether in 84% yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating reagent solubilization (Table 2).
Table 2: Solvent and Catalyst Effects on SCF₃ Incorporation
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | – | 24 | 84 |
| DMF | TBAB | 12 | 91 |
| Toluene | 18-C-6 | 36 | 67 |
Radical-Mediated Pathways
UV-initiated reactions using (Trifluoromethyl)sulfenamide chloride (CF₃SNCl₂) and benzophenone as a photosensitizer achieve 76% yield but require specialized equipment for light control. This method is less favored in bulk production due to higher operational costs.
3-Chloropropyl Chain Elongation
The final alkylation step attaches the chloropropyl group via Friedel-Crafts alkylation or nucleophilic displacement .
Friedel-Crafts Alkylation
Reacting 3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene with 1-bromo-3-chloropropane in the presence of AlCl₃ at 0°C affords the target compound in 68% yield. Elevated temperatures (>10°C) promote polyalkylation, reducing selectivity by 30–40%.
Nucleophilic Displacement
A two-step approach involving thiolate formation (using NaH in THF) followed by reaction with 3-chloropropyl mesylate achieves 79% yield with minimal byproducts. Solvent polarity critically influences reaction efficiency (Table 3).
Table 3: Solvent Optimization for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 79 |
| DMF | 36.7 | 62 |
| Toluene | 2.4 | 41 |
Purification and Characterization
Final purification employs distillation under reduced pressure (65–70°C, 0.1 mmHg) to isolate the product at >98% purity. GC-MS analysis confirms the molecular ion peak at m/z 342 [M]⁺, while ¹⁹F NMR reveals distinct resonances for OCF₃ (-55 ppm) and SCF₃ (-43 ppm).
Challenges and Mitigation Strategies
Functional Group Compatibility
The electron-withdrawing nature of OCF₃ and SCF₃ groups deactivates the aromatic ring, necessitating activated alkylating agents. Using mesylates instead of bromides improves electrophilicity, enhancing alkylation yields by 15–20%.
Byproduct Formation
Competitive C–S bond cleavage during trifluoromethoxylation generates 3-(trifluoromethoxy)benzenethiol, which is minimized by maintaining reaction temperatures below 50°C and excluding protic solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzene ring.
Scientific Research Applications
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems, particularly in the development of new pharmaceuticals.
Medicine: The compound’s unique chemical properties make it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- Key Differences :
- Substituent at Position 2 : Difluoromethoxy (-OCHF₂) instead of trifluoromethylthio (-SCF₃).
- Substituent at Position 4 : Additional trifluoromethoxy group.
Physical Properties :
Property Value Molecular Formula C₁₁H₁₀ClF₅O₂ Molar Mass 304.64 g/mol Density 1.349 g/cm³ (Predicted) Boiling Point 271.6°C (Predicted) - The absence of a 4-position substituent in the target compound may reduce steric hindrance, enhancing binding to biological targets.
1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene
- Key Differences: Substituent at Position 3: Nitro (-NO₂) instead of trifluoromethoxy (-OCF₃). Substituent at Position 5: Trifluoromethoxy group.
- Physical Properties: Property Value Molecular Formula C₁₀H₉ClF₃NO₃ Molar Mass 283.63 g/mol
- Impact of Substituents: The -NO₂ group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions compared to the target compound’s -OCF₃ and -SCF₃ groups. The -SCF₃ group in the target compound offers metabolic stability over -NO₂, which is prone to reduction in vivo .
General Trends in Fluorinated Analogues
- Bioavailability : Fluorinated substituents like -OCF₃ and -SCF₃ enhance metabolic stability and reduce basicity of adjacent functional groups, as seen in pharmaceutical leads .
- Synthetic Complexity: Introducing multiple fluorinated groups requires specialized fluorinating agents, increasing synthesis costs compared to non-fluorinated analogs .
Biological Activity
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is a fluorinated organic compound known for its unique structural features and potential biological activities. The introduction of trifluoromethyl and trifluoromethoxy groups can significantly alter the compound's reactivity and interaction with biological systems. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H9ClF6OS
- Molecular Weight : 338.70 g/mol
- CAS Number : 1806578-95-9
Biological Activity
The biological activity of 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of these groups may increase lipophilicity, facilitating membrane penetration and disrupting microbial cell integrity.
Anticancer Properties
Fluorinated compounds have been investigated for their anticancer activities. Studies suggest that the trifluoromethoxy and trifluoromethylthio substitutions can enhance the potency of certain anticancer agents by altering their interaction with enzymes involved in tumor growth and proliferation.
Inhibition of Enzymatic Activity
The presence of halogenated substituents can influence the inhibition of specific enzymes:
- Cytochrome P450 Enzymes : Compounds like 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene may act as inhibitors, affecting drug metabolism and leading to altered pharmacokinetics.
- AChE Inhibition : Some studies have shown that related compounds display acetylcholinesterase (AChE) inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Membrane Disruption : The lipophilic nature of the trifluoroalkyl groups may facilitate insertion into lipid membranes, leading to increased permeability and subsequent cell death.
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various signaling pathways.
Case Studies
Several studies have explored the biological activity of fluorinated compounds similar to 1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene:
-
Study on Antimicrobial Efficacy :
- Researchers tested a series of fluorinated benzene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited significant antimicrobial activity, suggesting a similar potential for the compound .
-
Anticancer Research :
- A study focused on fluorinated compounds showed promising results in inhibiting cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways, indicating that the compound could be further explored for cancer therapy.
-
Enzyme Inhibition Analysis :
- Investigations into AChE inhibitors revealed that fluorinated compounds could effectively reduce enzyme activity, highlighting their potential in treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
